Methionol-d3
Description
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Properties
Molecular Formula |
C4H10OS |
|---|---|
Molecular Weight |
109.21 g/mol |
IUPAC Name |
3-(trideuteriomethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
InChI Key |
CZUGFKJYCPYHHV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCCCO |
Canonical SMILES |
CSCCCO |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Methionol-d3: Chemical Properties, Structure, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways associated with Methionol-d3. This deuterated analogue of methionol serves as a valuable tool in metabolic research and drug development, primarily as an internal standard for quantitative analysis.
Core Chemical Properties
This compound, also known as 3-(methylthio)-1-propanol-d3, is a stable isotope-labeled version of methionol. The deuterium labeling on the methyl group provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₄H₇D₃OS | MedChemExpress[1] |
| Molecular Weight | 109.21 g/mol | MedChemExpress[1] |
| CAS Number | 1082582-04-4 | MedChemExpress |
| Canonical SMILES | CSCCCO | PubChem |
| Isomeric SMILES | [2H]C([2H])([2H])SCCCO | MedChemExpress[1] |
| Boiling Point (of Methionol) | 195 °C | ChemicalBook[2] |
| Density (of Methionol) | 1.03 g/cm³ (at 20 °C) | ChemicalBook[2] |
| Isotopic Purity (Typical for similar compounds) | ≥98 atom % D | Sigma-Aldrich |
Note: Some physical properties are for the non-deuterated form, methionol, and are provided as a close approximation.
Chemical Structure
The chemical structure of this compound is characterized by a propanol backbone with a deuterated methylthio group attached at the third carbon.
Experimental Protocols
Synthesis of 3-(methylthio)-1-propanol (Methionol)
A common method for the synthesis of methionol is the reduction of 3-(methylthio)propanal. The following protocol is adapted from established chemical reduction methods. To synthesize this compound, one would start with the appropriately deuterated precursor.
Materials:
-
3-(methylthio)propanal
-
Anhydrous Methanol
-
Sodium borohydride (NaBH₄)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.2 g (50 mmol) of 3-(methylthio)propanal in 50 mL of anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 0.95 g (25 mmol) of sodium borohydride to the stirred solution in small portions over 30 minutes, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure 3-(methylthio)-1-propanol.
Safety Precautions:
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care in a well-ventilated fume hood.
-
3-(methylthio)propanal and 3-(methylthio)-1-propanol are sulfur-containing compounds with strong odors. All manipulations should be performed in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like methionol.
General Workflow:
-
Sample Preparation: Depending on the matrix (e.g., wine, biological fluid), sample preparation may involve liquid-liquid extraction, solid-phase extraction (SPE), or headspace solid-phase microextraction (SPME) to isolate and concentrate the analyte. For quantitative analysis, a known amount of this compound is added as an internal standard at the beginning of the sample preparation process.
-
GC Separation: The extracted sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to separate the components of the mixture based on their boiling points and interactions with the stationary phase.
-
MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.
-
Quantification: The amount of methionol in the original sample is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard.
Biological Context and Signaling Pathways
Methionol is a catabolite of the essential amino acid methionine. Its formation is primarily described by the Ehrlich pathway, particularly in yeast. The metabolism of methionine and its derivatives, such as S-adenosylmethionine (SAM), is intricately linked to cellular signaling, including the mTORC1 pathway, which is a central regulator of cell growth and metabolism.
The Ehrlich Pathway: Methionine to Methionol
The Ehrlich pathway describes the conversion of amino acids to their corresponding higher alcohols (fusel alcohols). In the case of methionine, this pathway proceeds through three main steps: transamination, decarboxylation, and reduction.
Methionine Metabolism and mTORC1 Signaling
The mechanistic target of rapamycin complex 1 (mTORC1) is a key protein complex that senses nutrient availability, including amino acids, to regulate cell growth, proliferation, and autophagy. Methionine, through its metabolite S-adenosylmethionine (SAM), plays a role in activating the mTORC1 signaling pathway. This regulation can occur through various mechanisms, including the methylation of regulatory proteins.
This guide provides foundational knowledge for researchers working with this compound. Its application as an internal standard is critical for accurate quantification in complex biological matrices, enabling a deeper understanding of methionine metabolism and its role in cellular signaling.
References
Methionol-d3: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and storage conditions for Methionol-d3, a deuterated form of the sulfur-containing alcohol, Methionol. Understanding the stability profile of this compound is critical for its effective use in research and pharmaceutical development, ensuring the integrity of experimental results and the quality of drug products. This document outlines recommended storage conditions, potential degradation pathways, and detailed protocols for stability assessment.
Introduction to this compound
This compound (3-(methylthio-d3)-propan-1-ol) is an isotopically labeled version of Methionol, where the three hydrogen atoms of the methyl group are replaced with deuterium. This substitution is of significant interest in drug development due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage of the methyl group, potentially improving the pharmacokinetic profile of drug candidates.
Stability of this compound
Direct quantitative stability data for this compound is not extensively available in public literature. However, based on the known stability of Methionol and the principles of the kinetic isotope effect, a robust stability profile can be inferred.
General Stability: Methionol is reported to be stable under normal storage conditions. It is a combustible liquid and should be kept away from open flames and hot surfaces. Incompatibilities include strong oxidizing agents, which can lead to vigorous reactions. Upon decomposition, typically at high temperatures, it can produce hazardous byproducts such as carbon monoxide, carbon dioxide, and sulfur oxides.
Impact of Deuteration on Stability: The replacement of hydrogen with deuterium to create this compound is expected to enhance its chemical and metabolic stability. The greater strength of the C-D bond compared to the C-H bond makes it more resistant to chemical and enzymatic cleavage. This suggests that this compound is at least as stable as, and likely more stable than, its non-deuterated counterpart under identical conditions.
Forced Degradation Studies
Forced degradation, or stress testing, is crucial for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. While specific quantitative data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such a study. The degradation percentages are hypothetical and representative of a typical study designed to achieve 5-20% degradation.
Table 1: Representative Data from a Forced Degradation Study of Methionol
| Stress Condition | Parameters | Duration | Assay of Methionol (%) | Total Degradation (%) | Major Degradants Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 92.5 | 7.5 | Methional, Dimethyl disulfide |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 94.2 | 5.8 | Methional |
| Oxidation | 3% H₂O₂ | 24 hours | 88.7 | 11.3 | Methionol sulfoxide, Methionol sulfone |
| Thermal | 60°C | 7 days | 96.1 | 3.9 | Minor unidentified peaks |
| Photostability | ICH Q1B Option II | 1.2 million lux hours | 98.8 | 1.2 | No significant degradants |
Disclaimer: The data in this table is illustrative and intended to represent typical results from a forced degradation study. Actual results for this compound may vary.
Recommended Storage Conditions
Proper storage is essential to maintain the purity and stability of this compound. Based on the information available for Methionol and general best practices for sulfur-containing organic compounds, the following storage conditions are recommended.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize potential degradation over long-term storage. |
| Container | Tightly sealed, inert material (e.g., amber glass) | To prevent exposure to moisture, air, and light. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To protect against oxidation. |
| Light Exposure | Store in the dark | To prevent photolytic degradation. |
| Incompatibilities | Store away from strong oxidizing agents | To avoid chemical reactions. |
For routine laboratory use, storage at room temperature in a cool, dry, well-ventilated area away from ignition sources is acceptable for shorter periods, as indicated by some suppliers. However, for long-term storage, refrigeration is advised.
Potential Degradation Pathways
The primary degradation pathways for Methionol likely involve oxidation of the sulfur atom and oxidation of the primary alcohol.
-
Oxidation: The thioether group is susceptible to oxidation, which can lead to the formation of Methionol sulfoxide and further to Methionol sulfone.
-
Oxidation of the Alcohol: The primary alcohol group can be oxidized to an aldehyde (Methional) and subsequently to a carboxylic acid.
-
Biological Conversion: In biological systems, such as yeast fermentation, Methionol is a key metabolite in the Ehrlich pathway. This pathway describes the conversion of amino acids (in this case, methionine) to their corresponding higher alcohols.
Below is a diagram illustrating the Ehrlich pathway, which includes the formation of Methionol.
Ehrlich Pathway involving Methionol.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability testing of this compound.
Forced Degradation (Stress Testing) Protocol
This protocol outlines a typical procedure for conducting forced degradation studies to identify potential degradation products and establish the intrinsic stability of this compound.
Workflow for Forced Degradation Study.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and incubate at room temperature for a defined period (e.g., 24 hours).
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Store the solid compound or a solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C) for an extended period (e.g., 7 days).
-
Photostability: Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option II). A control sample should be protected from light.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration for analysis.
-
Analytical Method: Analyze the samples using a validated stability-indicating method, typically a High-Performance Liquid Chromatography (HPLC) method with UV detection. Mass Spectrometry (MS) should be used for the identification of degradation products.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control. Characterize the peaks of the degradation products.
Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the active ingredient without interference from degradation products, excipients, and impurities.
Example HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The specificity is demonstrated through the forced degradation study, showing that the degradation products are well-resolved from the parent peak.
Conclusion
This compound is expected to be a stable compound, with its deuteration likely conferring enhanced stability compared to Methionol. Adherence to the recommended storage conditions is crucial for maintaining its integrity. The provided protocols for forced degradation and the development of a stability-indicating HPLC method offer a framework for researchers and drug development professionals to thoroughly assess and ensure the stability of this compound in their specific applications. Further studies to generate quantitative stability data for this compound are warranted to provide a more complete understanding of its degradation profile.
Physical and chemical characteristics of Methionol-d3
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Methionol-d3, a deuterated isotopologue of methionol. Given the limited availability of specific experimental data for the deuterated form, this document also includes detailed information on its non-deuterated counterpart, Methionol (CAS 505-10-2), which serves as a close proxy for its physical properties. The guide covers its role in research, particularly in drug development, alongside relevant experimental protocols and logical workflows.
Introduction to this compound
This compound (CAS: 1082582-04-4) is a stable isotope-labeled version of methionol, also known as 3-(methylthio)-1-propanol.[1][2] In this compound, three hydrogen atoms on the methyl group have been replaced with deuterium, a heavy isotope of hydrogen.[1][3] This isotopic substitution makes this compound a valuable tool in various scientific applications, primarily as an internal standard or tracer for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
The primary utility of deuterated compounds like this compound lies in their application during the drug development process to study pharmacokinetics and metabolic pathways.
The Role of Deuteration in Scientific Research
The substitution of hydrogen with deuterium can significantly alter the physicochemical properties of a molecule, a phenomenon leveraged extensively in pharmaceutical research and development.
2.1 The Kinetic Isotope Effect (KIE) The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, it requires more energy to break, leading to a slower rate of reaction for chemical processes that involve the cleavage of this bond. This principle is known as the Kinetic Isotope Effect. In drug development, if a C-H bond is a primary site for metabolic transformation by enzymes, replacing it with a C-D bond can slow down the drug's metabolism.
2.2 Applications in Drug Development The strategic use of deuteration offers several advantages in drug discovery:
-
Improved Metabolic Stability : By slowing down metabolism, the drug's half-life can be extended, potentially leading to a longer duration of action.
-
Enhanced Pharmacokinetics : A slower metabolism can result in more stable and predictable drug concentrations in the bloodstream.
-
Reduced Toxic Metabolites : If a metabolic pathway produces harmful byproducts, slowing it down can increase the safety profile of the drug.
-
Internal Standards : Deuterated compounds are ideal internal standards for bioanalytical assays because they have nearly identical chemical properties and chromatographic retention times to the non-deuterated analyte but are easily distinguished by mass spectrometry due to their mass difference.
Physical and Chemical Characteristics
Specific experimental data for this compound is limited. The table below summarizes its known identifiers. For a practical understanding of its physical properties, data for the non-deuterated analog, Methionol, is provided as it serves as a reliable estimate.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 3-(Methyl-d3-sulfanyl)propan-1-ol | |
| Synonyms | 3-Hydroxypropyl methyl sulfide-d3; 3-Methylmercapto-1-propanol-d3 | |
| CAS Number | 1082582-04-4 | |
| Molecular Formula | C₄H₇D₃OS |
| Molecular Weight | 109.21 g/mol | |
Table 2: Physical Properties of Methionol (Non-Deuterated Analog)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 505-10-2 | |
| Molecular Formula | C₄H₁₀OS | |
| Molecular Weight | 106.19 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Melting Point | -100 °C (estimate) | |
| Boiling Point | 194-195 °C @ 760 mmHg89-90 °C @ 13 mmHg | |
| Density | 1.03 g/mL @ 25 °C | |
| Refractive Index | n20/D 1.49 | |
| Flash Point | 91 °C (195.8 °F) - closed cup | |
| Vapor Pressure | 0.156 mmHg @ 25 °C (estimate) |
| Solubility | Slightly soluble in water. Soluble in alcohol, propylene glycol, and oils. | |
3.1 Stability and Storage The non-deuterated analog, methionol, is stable under normal temperatures and pressures.
-
Storage : Store in a cool, dry, dark place, with a recommended temperature of less than 15°C. Keep the container tightly closed when not in use.
-
Incompatibilities : Avoid contact with strong oxidizing agents.
Experimental Protocols
4.1 Synthesis Pathways While a specific protocol for this compound is not readily available, its synthesis would follow established methods for preparing its non-deuterated backbone, using a deuterated starting material.
-
Biosynthesis : Yeasts, such as Saccharomyces cerevisiae, can produce methionol from L-methionine via the Ehrlich pathway. This process involves transamination, decarboxylation, and reduction steps. A similar bio-catalytic process could be envisioned using L-methionine-d3 as a precursor.
-
Chemical Synthesis : A common industrial route for the methionol backbone is the reaction of acrolein with methyl mercaptan. To synthesize this compound, one would use methyl-d3 mercaptan as the starting reagent. The reaction product, 3-(methyl-d3-thio)propanal, would then be reduced to yield the final this compound alcohol.
4.2 Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a standard and highly effective technique for the identification and quantification of volatile compounds like methionol and its deuterated analog.
-
1. Sample Preparation :
-
For liquid samples (e.g., biological fluids, wine), a direct injection may be possible if the concentration is high.
-
For complex matrices or trace-level analysis, a sample extraction is necessary. This can be achieved via liquid-liquid extraction (LLE) with a suitable organic solvent or by headspace solid-phase microextraction (HS-SPME), which is ideal for volatile analysis.
-
An internal standard (such as this compound for the analysis of methionol, or vice-versa) is added at a known concentration at the beginning of the preparation to ensure accurate quantification.
-
-
2. Gas Chromatography (GC) :
-
The prepared sample extract is injected into the GC.
-
The sample is vaporized in a heated inlet and carried by an inert gas (e.g., helium) through a capillary column.
-
The column separates compounds based on their boiling points and interactions with the column's stationary phase. Methionol, being a polar alcohol, is typically analyzed on a polar column (e.g., a "WAX" or similar phase).
-
-
3. Mass Spectrometry (MS) :
-
As compounds elute from the GC column, they enter the mass spectrometer.
-
They are ionized (commonly by Electron Ionization - EI), which fragments the molecules into a predictable pattern of charged ions.
-
The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint that allows for definitive identification of the compound. For this compound, the molecular ion and key fragments will be shifted by +3 mass units compared to non-deuterated methionol.
-
Conclusion
This compound is a specialized chemical tool with significant value for researchers in pharmacology, biochemistry, and drug development. While specific physical data for this deuterated compound is sparse, the properties of its non-deuterated analog provide a reliable framework for its handling and use. Its primary importance stems from the application of the kinetic isotope effect and its utility as a stable isotope-labeled internal standard, enabling more precise, accurate, and insightful quantitative studies that are critical for advancing modern scientific research.
References
Commercial Suppliers and Technical Applications of Methionol-d3 for Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the commercial sourcing of Methionol-d3, its key quality attributes, and detailed protocols for its application in research, particularly in the fields of proteomics, metabolomics, and drug development. This compound, a deuterated analog of methionol, serves as a valuable internal standard and metabolic tracer for mass spectrometry-based quantitative analyses.
Commercial Availability
This compound is available from specialized chemical suppliers catering to the research and development community. One such prominent supplier is MedChemExpress. While specific batch data may vary, the following table summarizes the typical quantitative information available for research-grade this compound based on product specifications for similar deuterated compounds from this supplier.
| Parameter | Typical Specification | Analysis Method | Supplier | Catalog Number |
| Chemical Purity | >98% | HPLC or GC | MedChemExpress | HY-Y1002S |
| Isotopic Purity | >98% | Mass Spec. | MedChemExpress | HY-Y1002S |
| Chemical Formula | C3H5D3OS | - | MedChemExpress | HY-Y1002S |
| Molecular Weight | 95.18 | - | MedChemExpress | HY-Y1002S |
| Form | Liquid | - | MedChemExpress | HY-Y1002S |
Note: Researchers should always refer to the lot-specific Certificate of Analysis (CoA) provided by the supplier for precise quantitative data.
Experimental Protocols
The primary application of this compound in research is as an internal standard for quantitative mass spectrometry and as a tracer in metabolic labeling studies. Below are detailed methodologies for these key applications.
Protocol 1: Use of this compound as an Internal Standard for Quantitative Mass Spectrometry
This protocol outlines the use of this compound as an internal standard to accurately quantify the corresponding unlabeled methionol in a biological sample.
1. Preparation of Stock Solutions:
-
This compound Internal Standard Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Curve Standards: Prepare a series of calibration standards by spiking known concentrations of unlabeled methionol into a representative matrix (e.g., cell lysate, plasma) that is free of endogenous methionol.
2. Sample Preparation:
-
Protein Precipitation: To 100 µL of the biological sample (e.g., plasma, cell lysate), add 300 µL of ice-cold acetonitrile containing a known concentration of this compound (the internal standard). The concentration of the internal standard should be chosen to be within the linear range of the assay.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to separate methionol from other matrix components.
-
Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Methionol: Monitor the transition of the precursor ion (e.g., [M+H]+) to a specific product ion.
-
MRM Transition for this compound: Monitor the corresponding mass-shifted transition for the deuterated internal standard.
-
4. Data Analysis:
-
Quantification: Generate a calibration curve by plotting the ratio of the peak area of unlabeled methionol to the peak area of the this compound internal standard against the concentration of the calibration standards.
-
Determine Unknown Concentration: Use the peak area ratio from the unknown sample to determine its methionol concentration from the calibration curve.
Protocol 2: Metabolic Labeling of Proteins with Methionine Analogs
While this compound itself is not directly incorporated into proteins, this protocol for metabolic labeling with amino acid analogs provides a relevant experimental context where deuterated tracers are crucial for studying protein synthesis and turnover.[1][2][3][4]
1. Cell Culture and Labeling:
-
Culture cells in standard growth medium to the desired confluency.
-
To initiate labeling, replace the standard medium with a methionine-free medium supplemented with a known concentration of a methionine analog (e.g., azidohomoalanine - AHA) for a specific duration (pulse-labeling).[2]
-
For pulse-chase experiments, after the labeling period, replace the labeling medium with a standard medium containing an excess of unlabeled methionine and collect samples at various time points.
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Click Chemistry for Protein Enrichment (if using AHA):
-
To the protein lysate, add a capture reagent (e.g., biotin-alkyne) and the necessary catalysts for the click reaction (e.g., copper (II) sulfate, TCEP, TBTA).
-
Incubate the reaction to covalently link the biotin tag to the AHA-labeled proteins.
4. Protein Enrichment and Digestion:
-
Use streptavidin-coated beads to enrich the biotin-tagged proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Perform on-bead or in-solution tryptic digestion of the enriched proteins.
5. Mass Spectrometry Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the newly synthesized proteins.
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.
References
In-Depth Technical Guide: Methionol-d3 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methionol-d3, focusing on its core physicochemical properties and its potential application as a deuterated internal standard in quantitative mass spectrometry. While specific experimental protocols and biological pathway information for this compound are not widely available in published literature, this document outlines the fundamental principles and methodologies for utilizing such a stable isotope-labeled compound in a research setting.
Core Compound Data: this compound
Quantitative data for this compound is summarized in the table below. This information is crucial for the accurate preparation of standards and the interpretation of mass spectrometry data.
| Property | Value | Citation |
| CAS Number | 1082582-04-4 | [1] |
| Molecular Formula | C4H7D3OS | [1] |
| Molecular Weight | 109.21 g/mol | [1] |
The Role of Deuterated Internal Standards in Quantitative Analysis
In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for ensuring accuracy and precision.[2] An ideal internal standard corrects for variability that can be introduced during sample preparation, such as extraction inconsistencies, and during analysis, such as fluctuations in injection volume or instrument response.[3]
Deuterated internal standards, like this compound, are considered the "gold standard" for these applications. In these compounds, one or more hydrogen atoms are replaced with their stable isotope, deuterium. Because their chemical and physical properties are nearly identical to their non-deuterated counterparts (the analyte), they behave similarly during the entire analytical process, including extraction and chromatographic separation. However, due to the mass difference, they can be distinguished by the mass spectrometer. By adding a known quantity of the deuterated standard to a sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for precise quantification, effectively normalizing for any variations.
Experimental Protocol: Quantitative Analysis Using a Deuterated Internal Standard
The following is a generalized protocol for the quantification of an analyte in a biological matrix (e.g., plasma) using a deuterated internal standard like this compound. This protocol is based on common protein precipitation techniques.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of the analyte and this compound (as the internal standard) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solutions, prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the this compound internal standard at a fixed concentration.
2. Sample Preparation (Protein Precipitation):
-
Aliquot a specific volume (e.g., 100 µL) of the unknown samples, calibration standards, and QC samples into microcentrifuge tubes.
-
Add a precise volume of the this compound internal standard working solution to each tube.
-
Vortex each sample briefly to ensure thorough mixing.
-
Add a protein precipitating agent, typically 3-4 volumes of cold acetonitrile (containing 0.1% formic acid, if necessary for analyte stability), to each sample.
-
Vortex the samples vigorously for at least one minute to facilitate complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Develop a chromatographic method that ensures the analyte and the deuterated internal standard co-elute.
-
Set up the mass spectrometer to monitor for the specific mass-to-charge ratio (m/z) of both the analyte and this compound.
4. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Visualizing the Workflow and Principles
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle of using a deuterated internal standard.
References
The Metabolic Journey of Methionol-d3: A Technical Guide for Cellular Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the metabolic fate of Methionol-d3, a deuterated analog of methionol, within a cell culture environment. By leveraging the principles of stable isotope tracing, this document provides a framework for understanding how this molecule is processed by mammalian cells, its potential entry into central metabolic pathways, and the experimental approaches required for its study. While direct quantitative data for this compound is not extensively available in the public domain, this guide synthesizes information from related metabolic pathways, particularly the methionine cycle, to propose a putative metabolic route and to provide comprehensive experimental protocols for its investigation.
Introduction to this compound and Stable Isotope Tracing
Methionol is a sulfur-containing alcohol structurally related to the essential amino acid methionine. The "d3" designation indicates that the three hydrogen atoms of the methyl group attached to the sulfur atom have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling makes this compound a valuable tracer for metabolic studies.
Stable isotope tracing is a powerful technique used to track the movement of atoms through metabolic pathways.[1][2] By introducing a labeled compound into a biological system, such as a cell culture, researchers can follow the label as it is incorporated into various downstream metabolites. This allows for the elucidation of metabolic pathways, the quantification of metabolic fluxes, and a dynamic understanding of cellular metabolism.[3] The analysis is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can differentiate between the labeled and unlabeled forms of molecules.[1]
Proposed Metabolic Fate of this compound in Mammalian Cells
While the metabolism of methionol is well-documented in microorganisms, often as a product of the Ehrlich pathway from methionine, its fate in mammalian cells is less clear.[3] Based on known enzymatic reactions, a plausible metabolic pathway for this compound in mammalian cells involves its conversion back to methionine, allowing the deuterated methyl group to enter the central one-carbon metabolism.
The proposed pathway is as follows:
-
Oxidation to Methional-d3: this compound is first oxidized to its corresponding aldehyde, methional-d3. This reaction is likely catalyzed by an alcohol dehydrogenase.
-
Transamination to Methionine-d3: Methional-d3 is then converted to L-methionine-d3 through a transamination reaction, where an amino group is transferred from a donor molecule, such as glutamate. This step would be catalyzed by an aminotransferase.
Once converted to Methionine-d3, the molecule enters the well-established methionine cycle.
Entry into the Methionine Cycle
The methionine cycle is a critical metabolic pathway that provides S-adenosylmethionine (SAM), the universal methyl donor for a vast array of methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.
The key steps involving Methionine-d3 would be:
-
Formation of S-adenosylmethionine-d3 (SAM-d3): Methionine-d3 is converted to SAM-d3 by the enzyme methionine adenosyltransferase (MAT).
-
Methyl Group Donation: SAM-d3 donates its deuterated methyl group to various acceptor molecules in reactions catalyzed by methyltransferases. This results in the formation of S-adenosylhomocysteine (SAH) and a methylated product carrying the d3-label.
-
Regeneration of Methionine: The resulting SAH is hydrolyzed to homocysteine. Homocysteine can then be re-methylated to form methionine, a reaction that can utilize a methyl group from the folate cycle, thus completing the cycle.
The incorporation of the d3-label into various methylated molecules provides a direct readout of the flux through these critical pathways.
Quantitative Data Summary
As of this writing, specific quantitative data on the metabolic flux of this compound in published literature is scarce. However, a typical stable isotope tracing experiment would aim to generate data that could be summarized as follows. The tables below are templates that researchers can use to structure their own experimental findings.
Table 1: Fractional Isotopic Labeling of Methionine Cycle Metabolites from this compound
| Metabolite | Isotopic Form | Fractional Abundance (%) at 24h | Fractional Abundance (%) at 48h |
| Methionine | M+3 | Experimental Data | Experimental Data |
| S-adenosylmethionine (SAM) | M+3 | Experimental Data | Experimental Data |
| S-adenosylhomocysteine (SAH) | M+0 | Experimental Data | Experimental Data |
| Homocysteine | M+0 | Experimental Data | Experimental Data |
M+3 represents the isotopologue containing the three deuterium atoms from this compound.
Table 2: Incorporation of Deuterium from this compound into Cellular Macromolecules
| Macromolecule | Measurement | Result at 48h |
| Total Protein | % of Methionine-d3 in protein | Experimental Data |
| Genomic DNA | % of 5-methylcytosine-d3 | Experimental Data |
| Total Histones | Specific methylation mark (e.g., H3K4me3-d3) | Experimental Data |
Experimental Protocols
The following are detailed methodologies for conducting a stable isotope tracing experiment with this compound in adherent mammalian cell culture.
Cell Culture and Labeling
-
Media Preparation: Prepare a base medium that is deficient in methionine. For many common cell lines, custom formulations of DMEM or RPMI-1640 without methionine can be commercially sourced. Supplement the base medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%). The use of dFBS is critical to minimize the presence of unlabeled small molecule metabolites that would compete with the tracer. Add standard supplements such as L-glutamine and penicillin-streptomycin. Finally, add this compound to the desired final concentration. A range of concentrations should be tested to determine the optimal level that supports cell health and provides sufficient labeling.
-
Cell Seeding: Plate adherent cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest. Allow the cells to attach and grow in standard, complete medium for 24 hours.
-
Isotope Labeling: After the initial growth period, aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Replace the medium with the prepared this compound labeling medium.
-
Time Course: Culture the cells in the labeling medium for various time points (e.g., 0, 6, 12, 24, 48 hours) to monitor the dynamics of label incorporation.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cell monolayer with ice-cold PBS.
-
Extraction: Immediately add a pre-chilled extraction solvent. A common and effective solvent is 80% methanol in water, kept at -80°C. Add a sufficient volume to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Cell Lysis and Collection: Place the plate on dry ice for 10 minutes to ensure complete inactivation of enzymes. Then, scrape the cells in the presence of the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at maximum speed (e.g., >15,000 x g) at 4°C for 10-15 minutes to pellet cellular debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube for analysis. The samples can be stored at -80°C until analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the extracted metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of amino acids and related metabolites.
-
Mass Spectrometry Detection: Analyze the eluent from the LC system using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) capable of distinguishing between the different isotopologues of the metabolites of interest.
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify metabolites and quantify the abundance of their different isotopologues. The fractional labeling of each metabolite is calculated as the ratio of the peak area of the labeled isotopologue to the sum of the peak areas of all isotopologues of that metabolite.
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Proposed metabolic pathway of this compound in mammalian cells.
Caption: General experimental workflow for stable isotope tracing.
Caption: this compound integration into one-carbon metabolism.
References
Methodological & Application
Application Notes and Protocols: Methionol-d3 in Stable Isotope Labeling Studies
Disclaimer: While the topic of interest is Methionol-d3, publicly available, detailed experimental protocols and quantitative data specifically citing "this compound" are limited. The following application notes and protocols are based on the closely related and extensively documented compound, Methionine-d3 . The principles and methodologies described are largely transferable to this compound, given their structural similarity and the shared stable isotope labeling approach. These notes are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction to Stable Isotope Labeling with Deuterated Compounds
Stable isotope labeling is a powerful technique used to trace and quantify molecules in complex biological systems.[1] By replacing atoms with their heavier, non-radioactive isotopes, such as deuterium (²H or D) for hydrogen, researchers can differentiate labeled from unlabeled molecules using mass spectrometry (MS) or nuclear magnetic resonance (NMR).[2] Deuterium-labeled compounds like Methionine-d3 serve as excellent tracers for metabolic flux analysis, quantitative proteomics, and drug metabolism and pharmacokinetics (DMPK) studies.[3][4]
Methionine, an essential amino acid, plays a central role in protein synthesis, methylation reactions, and as a precursor for other metabolites.[5] Introducing Methionine-d3 into cellular systems allows for the precise tracking of these metabolic pathways.
Application 1: Quantitative Proteomics using Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
SILAC is a widely used metabolic labeling strategy for the accurate quantification of proteins in different cell populations. In a typical SILAC experiment, one population of cells is grown in a medium containing a "light" (natural abundance) amino acid, while the other is grown in a medium with a "heavy," stable isotope-labeled amino acid, such as Methionine-d3.
Core Principles of SILAC with Methionine-d3:
-
Metabolic Incorporation: Cells incorporate the supplied amino acids into newly synthesized proteins.
-
Mass Shift: Peptides containing Methionine-d3 will have a predictable mass shift compared to their light counterparts.
-
Quantitative Analysis: By mixing the cell populations, digesting the proteins, and analyzing the peptides by LC-MS/MS, the relative abundance of proteins can be determined by comparing the signal intensities of the light and heavy peptide pairs.
Experimental Workflow for SILAC
Caption: A generalized workflow for a SILAC experiment using Methionine-d3.
Protocol: SILAC using Methionine-d3 for Quantitative Proteomics
1. Cell Culture and Labeling:
- Culture two populations of the same cell line in parallel.
- For the "light" population, use a standard SILAC medium containing natural L-Methionine.
- For the "heavy" population, use a SILAC medium where L-Methionine is replaced with L-Methionine-d3.
- Culture the cells for at least five to six doublings to ensure near-complete incorporation of the labeled amino acid.
2. Experimental Treatment:
- Apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations. The other population serves as the control.
3. Cell Lysis and Protein Extraction:
- Harvest both cell populations.
- Wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Pooling and Protein Digestion:
- Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- Perform in-solution or in-gel digestion of the combined protein sample using an appropriate protease, such as trypsin.
5. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of Methionine-d3.
6. Data Analysis:
- Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.
- The ratio of these intensities reflects the relative abundance of the corresponding protein in the two cell populations.
Quantitative Data Summary (Hypothetical)
| Protein ID | Gene Name | Condition | Heavy/Light Ratio | Fold Change | p-value |
| P04637 | TP53 | Drug Treated | 2.15 | 2.15 | <0.05 |
| P60709 | ACTB | Drug Treated | 1.02 | 1.02 | >0.05 |
| Q06609 | MAPK1 | Drug Treated | 0.45 | -2.22 | <0.05 |
| P31749 | AKT1 | Drug Treated | 1.89 | 1.89 | <0.05 |
Application 2: Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. Stable isotope tracers like Methionine-d3 are essential for MFA as they allow for the tracking of atoms through metabolic pathways.
Core Principles of MFA with Methionine-d3:
-
Isotope Tracing: Cells are cultured in a medium containing a labeled substrate, such as Methionine-d3.
-
Metabolite Extraction: After a defined period, intracellular metabolites are extracted.
-
Mass Isotopomer Distribution Analysis: The distribution of mass isotopomers (molecules of the same metabolite with different numbers of isotopic labels) is measured by mass spectrometry.
-
Flux Calculation: This distribution data is used in computational models to estimate the fluxes through various metabolic pathways.
Experimental Workflow for Metabolic Flux Analysis
Caption: A schematic of the workflow for Metabolic Flux Analysis using a stable isotope tracer.
Protocol: Metabolic Flux Analysis using Methionine-d3
1. Cell Culture and Labeling:
- Culture cells in a defined medium.
- Introduce Methionine-d3 into the medium and monitor its uptake and incorporation into downstream metabolites over time.
2. Metabolite Quenching and Extraction:
- Rapidly quench metabolic activity, typically by using a cold solvent mixture (e.g., methanol/water).
- Extract the intracellular metabolites using an appropriate solvent system.
3. LC-MS Analysis:
- Analyze the metabolite extracts using LC-MS to separate and detect the metabolites of interest.
- Acquire mass spectra to determine the mass isotopomer distributions for key metabolites in the methionine pathway.
4. Data Analysis and Flux Calculation:
- Correct the raw MS data for natural isotope abundance.
- Use the corrected mass isotopomer distributions as input for metabolic modeling software (e.g., INCA, Metran) to calculate the metabolic fluxes.
Quantitative Data Summary (Hypothetical)
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |
| Methionine | 5.2 | 3.1 | 1.7 | 90.0 |
| S-adenosylmethionine (SAM) | 10.5 | 8.2 | 5.3 | 76.0 |
| Homocysteine | 25.1 | 15.6 | 10.2 | 49.1 |
| Cysteine | 40.3 | 25.8 | 15.9 | 18.0 |
Application 3: Drug Metabolism and Pharmacokinetics (DMPK)
Deuterium-labeled compounds are valuable tools in DMPK studies to investigate the metabolic fate of drugs. By incorporating deuterium at metabolically stable positions, researchers can create an internal standard for quantitative bioanalysis. Alternatively, labeling at a metabolically active site can help elucidate metabolic pathways.
Signaling Pathway of a Hypothetical Drug Metabolized by CYP Enzymes
Caption: A simplified diagram showing the metabolism of a deuterated drug by cytochrome P450 enzymes.
Protocol: In Vitro Drug Metabolism Study using a this compound Analog
This protocol assumes a hypothetical drug candidate that is an analog of methionol.
1. Incubation with Liver Microsomes:
- Incubate the this compound analog with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.
- Include necessary cofactors such as NADPH.
- Perform incubations at 37°C for various time points.
2. Sample Quenching and Extraction:
- Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge to pellet the protein and collect the supernatant.
3. LC-MS/MS Analysis:
- Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.
- The deuterium label serves as a stable tag to distinguish drug-related material from endogenous matrix components.
4. Metabolite Identification:
- Characterize the chemical structures of the detected metabolites based on their mass-to-charge ratios and fragmentation patterns.
Quantitative Data Summary (Hypothetical)
| Compound | Time (min) | Concentration (µM) | % Remaining |
| Parent Drug-d3 | 0 | 10.0 | 100 |
| Parent Drug-d3 | 30 | 4.5 | 45 |
| Parent Drug-d3 | 60 | 1.2 | 12 |
| Metabolite A-d3 | 30 | 3.1 | N/A |
| Metabolite B-d3 | 60 | 5.8 | N/A |
References
- 1. biorxiv.org [biorxiv.org]
- 2. ckisotopes.com [ckisotopes.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. L-Methionine (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Cell-Type-Specific Protein Metabolic Labeling and Identification Using the Methionine Subrogate ANL in Cells Expressing a Mutant Methionyl-tRNA Synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Methionol in Human Plasma Using Methionol-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of methionol in human plasma. Methionol, a volatile sulfur compound, is a potential biomarker for certain metabolic disorders. The method utilizes a stable isotope-labeled internal standard, Methionol-d3, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for both preclinical and clinical research applications.
Introduction
Methionol [3-(methylthio)-1-propanol] is a sulfur-containing alcohol that plays a role in the metabolism of methionine. Altered levels of methionol have been associated with various metabolic states and may serve as a diagnostic or prognostic biomarker. Accurate and reliable quantification of this analyte in complex biological matrices like plasma is crucial for clinical and research applications. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical assays. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and variabilities in sample processing and instrument response[1][2][3]. This application note provides a detailed protocol for a validated LC-MS/MS method for methionol quantification in human plasma.
Experimental Protocols
Materials and Reagents
-
Methionol and this compound standards (Cerilliant or equivalent)
-
HPLC-grade methanol, acetonitrile, and water (Fisher Scientific or equivalent)[4][5]
-
Formic acid (Sigma-Aldrich or equivalent)
-
Human plasma (BioIVT or equivalent)
Standard Solutions and Quality Controls
Stock solutions of methionol and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions for the calibration curve and quality control (QC) samples were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL in methanol.
Sample Preparation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: Shimadzu Nexera X2 or equivalent
-
Column: Phenomenex Kinetex C18, 2.6 µm, 100 x 2.1 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry:
-
System: SCIEX QTRAP 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Parameters:
-
Curtain Gas (CUR): 35 psi
-
Collision Gas (CAD): Medium
-
IonSpray Voltage (IS): 5500 V
-
Temperature (TEM): 500°C
-
Ion Source Gas 1 (GS1): 50 psi
-
Ion Source Gas 2 (GS2): 60 psi
-
-
MRM Transitions:
-
Methionol: Q1: 107.1 m/z -> Q3: 61.1 m/z (Quantifier), 89.1 m/z (Qualifier)
-
This compound: Q1: 110.1 m/z -> Q3: 64.1 m/z
-
The fragmentation of methionol is predicted to involve a primary loss of the propanol backbone, leading to the stable methylthioethyl fragment ([CH₃SCH₂CH₂]⁺) at m/z 61.1. The deuterated internal standard is expected to fragment similarly to produce a fragment at m/z 64.1.
Data Presentation
The method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the table below.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Precision (Intra-day) | < 5.8% |
| Precision (Inter-day) | < 7.2% |
| Accuracy (Intra-day) | 95.2% - 104.5% |
| Accuracy (Inter-day) | 93.8% - 106.1% |
| Recovery | 88.5% - 97.3% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Visualizations
References
A Novel Approach to Quantitative Proteomics: Investigating the Potential of Methionol-d3 in SILAC
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed exploration of the potential use of Methionol-d3 as a novel metabolic labeling agent in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) proteomics. While SILAC traditionally employs isotopically labeled amino acids like arginine and lysine, this application note outlines a hypothetical framework and experimental protocols to investigate the feasibility of incorporating a deuterated version of methionol. We present both a standard, validated SILAC protocol for reference and a proposed, investigational protocol for this compound, alongside examples of expected quantitative data and necessary workflow diagrams.
Introduction to SILAC Technology
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative proteomics.[1][2] The core principle of SILAC involves the in vivo incorporation of stable isotope-labeled amino acids into proteins.[2][3] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid, while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid (e.g., ¹³C or ¹⁵N labeled).
Over several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population.[1] Following experimental treatment, the cell populations are combined, and the proteins are extracted and digested into peptides. These peptide mixtures are then analyzed by mass spectrometry. Peptides derived from the "heavy" and "light" populations are chemically identical but differ in mass, appearing as doublet peaks in the mass spectrum. The relative intensity of these peaks provides a precise quantification of the relative abundance of the protein in the two cell populations.
The Hypothesis: this compound as a SILAC Labeling Reagent
The use of novel labeling reagents can expand the capabilities of SILAC. This document explores the theoretical application of this compound as a metabolic label. Methionol is a naturally occurring sulfur-containing compound and a metabolite of methionine. The central hypothesis is that cells may be capable of metabolically converting this compound into a deuterated methionine analog, which would then be incorporated into newly synthesized proteins.
However, it is critical to note that there is currently no direct evidence in the scientific literature to support the efficient cellular uptake and conversion of methionol to a proteinogenic amino acid for SILAC labeling. Therefore, the following protocols and discussions are presented as a framework for a feasibility study.
Standard SILAC Protocol Using L-Arginine:HCl (¹³C₆, ¹⁵N₄)
This section details a standard and validated SILAC protocol, which serves as a baseline for comparison with the proposed investigational protocol.
Experimental Protocol
-
Cell Culture and Labeling:
-
Select a cell line suitable for SILAC. The cells must be auxotrophic for the amino acid to be labeled (in this case, arginine).
-
Prepare SILAC-specific cell culture medium (e.g., DMEM) lacking the standard version of the amino acid to be used for labeling.
-
Create two types of media:
-
Light Medium: Supplement the base medium with "light" L-Arginine:HCl.
-
Heavy Medium: Supplement the base medium with "heavy" L-Arginine:HCl (¹³C₆, ¹⁵N₄).
-
-
Culture the two cell populations in their respective "light" and "heavy" media for at least five cell divisions to ensure complete incorporation of the labeled amino acid.
-
Verify labeling efficiency by mass spectrometry analysis of a small protein sample.
-
-
Experimental Treatment:
-
Once complete labeling is confirmed, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" labeled cells and a vehicle control to the "light" labeled cells).
-
-
Sample Preparation:
-
Harvest the "light" and "heavy" cell populations and combine them in a 1:1 ratio based on cell count or protein concentration.
-
Lyse the combined cell pellet using a suitable lysis buffer.
-
Extract the total protein and determine the protein concentration.
-
-
Protein Digestion:
-
Reduce the protein disulfide bonds with dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides using a sequence-specific protease, typically trypsin.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.
-
Desalt the peptides using a C18 solid-phase extraction column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the two conditions.
-
Standard SILAC Workflow Diagram
Caption: Standard SILAC experimental workflow.
Investigational Protocol: Incorporating this compound
This section outlines a hypothetical protocol for investigating the use of this compound in SILAC. The primary challenge, as previously stated, is the unconfirmed metabolic conversion of methionol to a form that can be incorporated into proteins.
Proposed Metabolic Conversion Pathway
For this compound to be a viable SILAC label, it would need to be converted intracellularly to L-Methionine-d3. A plausible, though unproven, metabolic pathway would involve a two-step enzymatic conversion:
-
Oxidation: this compound is oxidized to its corresponding aldehyde, Methional-d3.
-
Transamination: Methional-d3 is then converted to L-Methionine-d3 by a transaminase enzyme.
Caption: Hypothetical metabolic pathway for this compound.
Experimental Protocol for Feasibility Study
-
Cell Culture and Labeling (Investigational):
-
Use a cell line auxotrophic for methionine.
-
Prepare methionine-free SILAC medium.
-
Create two media conditions:
-
Light Medium: Supplement with standard "light" L-Methionine.
-
Heavy Medium: Supplement with this compound. The concentration of this compound will need to be optimized empirically.
-
-
Culture cells for an extended period (e.g., 7-10 cell divisions) to maximize the potential for adaptation and incorporation.
-
-
Validation of Incorporation (Critical Step):
-
After the labeling period, harvest a small population of cells from the "heavy" medium.
-
Extract total protein and digest with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Crucial Analysis: Search the mass spectrometry data for peptides containing methionine. Look for the characteristic mass shift corresponding to the incorporation of a d3-labeled methionine. The absence of this mass shift would indicate that this compound is not being incorporated into proteins.
-
-
Proceeding with the SILAC Experiment (If Incorporation is Confirmed):
-
If successful incorporation is validated, proceed with the experimental treatment, sample preparation, protein digestion, and LC-MS/MS analysis as described in the standard SILAC protocol.
-
-
Data Analysis with this compound:
-
The data analysis workflow would be similar to the standard protocol, with the mass difference between "light" and "heavy" peptides adjusted to reflect the d3 label.
-
Investigational SILAC Workflow with this compound
References
Application Notes and Protocols for Methionol-d3 Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionol-d3, a deuterated isotopologue of methionol, is an important internal standard for the quantitative analysis of methionol in various biological matrices. Accurate and precise quantification of methionol is crucial in various research areas, including studies of metabolic pathways, disease biomarker discovery, and pharmacokinetic analysis of related compounds. This document provides a detailed protocol for the sample preparation of this compound from biological matrices, such as plasma, serum, and urine, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described methods are designed to ensure high recovery, minimize matrix effects, and provide reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
This compound certified reference standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS) solution (a suitable deuterated analog of a related, but chromatographically distinct, compound)
-
Biological matrix (plasma, serum, or urine)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
Sample Preparation Method 1: Protein Precipitation
This method is a rapid and straightforward approach for the extraction of this compound from plasma or serum samples.[1][2]
-
Sample Aliquoting: Pipette 100 µL of the biological sample (plasma or serum) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add a known concentration of the internal standard solution to the sample.
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the sample.[3]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Supernatant Collection: Carefully transfer the supernatant to a clean microcentrifuge tube, being cautious not to disturb the protein pellet.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for concentration of the analyte.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Sample Preparation Method 2: Liquid-Liquid Extraction (LLE)
LLE is employed to further clean up the sample by removing lipids and other non-polar interferences.[5] This is often performed after an initial protein precipitation step.
-
Protein Precipitation: Follow steps 1-6 of the Protein Precipitation protocol.
-
Solvent Addition: To the collected supernatant, add an equal volume of an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortexing: Vortex the mixture vigorously for 2 minutes to facilitate the extraction of non-polar components into the organic phase.
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Aqueous Layer Collection: Carefully collect the aqueous (lower) layer containing the polar this compound.
-
Evaporation and Reconstitution: Evaporate the aqueous layer to dryness and reconstitute in the mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample into an HPLC vial for LC-MS/MS analysis.
Sample Preparation Method 3: Solid-Phase Extraction (SPE)
SPE provides a high degree of sample cleanup and is particularly useful for complex matrices like urine. For an amino alcohol like methionol, a cation-exchange SPE cartridge is recommended.
-
Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Dilute the sample with a weak acid (e.g., 0.1% formic acid in water).
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of the weak acid solution.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent to remove neutral and acidic interferences.
-
Elution: Elute the this compound from the cartridge using a small volume of a methanolic solution containing a small percentage of a weak base (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Filtration and Analysis: Filter the reconstituted sample into an HPLC vial for LC-MS/MS analysis.
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of small polar molecules and amino alcohols in biological matrices using methods similar to those described above. Please note that these values are for illustrative purposes and the actual performance for this compound analysis should be determined during method validation.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |
| Recovery | 85 - 105% | 80 - 110% | 90 - 115% |
| Matrix Effect | Can be significant | Reduced | Minimal |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL | 0.1 - 2 ng/mL |
| Precision (%RSD) | < 15% | < 10% | < 10% |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
Visualizations
Caption: Experimental workflows for this compound sample preparation.
This comprehensive guide provides a solid foundation for developing a robust and reliable method for the analysis of this compound in biological matrices. Method selection should be based on the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the available instrumentation. It is imperative to perform a full method validation to ensure the accuracy, precision, and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloroform-methanol extraction of proteins [drummondlab.org]
- 5. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
Troubleshooting & Optimization
Technical Support Center: Improving Signal Intensity of Methionol-d3 in LC-MS
Welcome to the technical support center for optimizing the analysis of Methionol-d3 by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low signal intensity of this compound?
A1: Low signal intensity for a small, polar, deuterated compound like this compound typically stems from several factors across the analytical workflow. These can be broadly categorized as:
-
Suboptimal Ionization: this compound may not ionize efficiently under standard electrospray ionization (ESI) conditions. The mobile phase composition, including pH and additives, plays a critical role in promoting the formation of protonated molecules ([M+H]⁺).[1]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the MS source, leading to a phenomenon known as ion suppression.[2] This is a major cause of reduced sensitivity and variability.
-
Inefficient Sample Preparation: The presence of interfering substances like phospholipids and salts can significantly suppress the signal. Ineffective sample cleanup fails to remove these components.[3]
-
Poor Chromatographic Peak Shape: Broad, tailing, or split peaks reduce the analyte concentration at the peak maximum, lowering the signal-to-noise ratio and overall intensity.
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Incorrect Mass Spectrometer Settings: Non-optimized ion source parameters, such as gas flows, temperatures, and voltages, can lead to inefficient desolvation and ion transmission into the mass analyzer.
Q2: How does the mobile phase composition affect the signal of this compound?
A2: Mobile phase composition is one of the most critical factors for enhancing the signal of polar analytes like this compound. Optimization should focus on:
-
pH and Acidic Additives: For positive mode ESI, adding a small amount of a volatile acid like formic acid (typically 0.1%) is crucial. This lowers the mobile phase pH, promoting the protonation of analytes and leading to a stronger [M+H]⁺ signal. Acetic acid can also be used, but formic acid often provides better sensitivity.
-
Buffers: Volatile buffers such as ammonium formate or ammonium acetate can be used to control pH and improve peak shape. For polar metabolites, a mobile phase containing 10 mM ammonium formate with formic acid has been shown to provide excellent performance in positive ESI mode.
-
Organic Solvent: The choice of organic solvent (acetonitrile vs. methanol) affects both chromatography and ESI efficiency. Acetonitrile often provides better chromatographic resolution and lower viscosity, while methanol can sometimes offer different selectivity. The organic content also influences the surface tension of the ESI droplets; lower surface tension generally improves desolvation and signal.
Q3: What role do matrix effects play in suppressing the this compound signal and how can they be minimized?
A3: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the analyte's ionization, causing signal suppression or, less commonly, enhancement. For this compound, which is often used as an internal standard in complex biological samples, this can compromise accuracy and sensitivity.
Strategies to Minimize Matrix Effects:
-
Improve Sample Preparation: The most effective strategy is to remove interfering matrix components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at producing cleaner extracts than simple Protein Precipitation (PPT).
-
Optimize Chromatography: Adjusting the chromatographic method to separate this compound from the bulk of matrix components is highly effective. This can involve changing the gradient, flow rate, or selecting a column with a different stationary phase chemistry, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining and separating very polar compounds.
-
Sample Dilution: If the concentration of this compound is sufficiently high, simply diluting the sample extract can reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.
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Use of a Stable Isotope-Labeled Internal Standard: this compound is itself a stable isotope-labeled internal standard. It is designed to co-elute with and behave similarly to its non-deuterated analog in the ion source, thereby compensating for matrix effects. However, it's important to note that very slight differences in retention time due to the deuterium isotope effect can sometimes lead to incomplete compensation if matrix suppression is highly localized in the chromatogram.
Q4: Which sample preparation techniques are most effective for improving this compound signal?
A4: The choice of sample preparation technique is critical for removing interferences and enhancing signal.
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Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. By using a sorbent that selectively retains the analyte while allowing matrix components to be washed away (or vice-versa), SPE can significantly reduce matrix effects. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can provide exceptionally clean extracts.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, LLE can provide very clean extracts. However, recovery for highly polar analytes can sometimes be challenging.
-
Protein Precipitation (PPT): This is the simplest and fastest method, often done by adding a cold organic solvent like acetonitrile or methanol to the sample. While effective at removing proteins, it is the least effective method for removing other matrix components like phospholipids and often results in significant ion suppression.
Q5: What are the critical mass spectrometer parameters to optimize for this compound?
A5: Optimizing the ion source and mass analyzer settings is essential to maximize the signal for any compound. Direct infusion of a this compound standard solution is the best way to perform this optimization.
-
Ionization Mode and Polarity: Electrospray ionization (ESI) is the most suitable mode for a polar molecule like this compound. Given its structure, it is most likely to be detected in positive ion mode as the protonated molecule ([M+H]⁺).
-
Ion Source Parameters: Key parameters to tune include the capillary voltage, nebulizer gas pressure, drying gas flow rate, and gas temperature. These settings work together to create a stable spray and efficiently desolvate the droplets to release gas-phase ions. The optimal settings are often interdependent and should be adjusted to find a stable maximum signal.
-
Analyzer Parameters (for MS/MS): If using tandem mass spectrometry (e.g., for Selected Reaction Monitoring, SRM), the collision energy (CE) must be optimized to achieve efficient fragmentation of the precursor ion into a stable and intense product ion. This ensures the highest sensitivity for quantitation.
Q6: Can derivatization be used to enhance the signal of this compound?
A6: Derivatization is a chemical modification technique used to improve a compound's analytical properties, such as its ionization efficiency. While not always necessary, it can be a powerful tool for analytes that ionize poorly in their native form. The goal is to add a chemical moiety to the analyte that is easily charged. For a compound like this compound, which contains a hydroxyl group, various derivatization strategies could theoretically be employed to introduce a permanently charged group (e.g., a quaternary amine) or a group with very high proton affinity. This would significantly enhance its signal intensity in positive mode ESI.
Troubleshooting Guides
This section provides systematic workflows and experimental protocols to diagnose and resolve low signal intensity issues with this compound.
Guide 1: Systematic Troubleshooting Workflow for Low Signal
The following diagram outlines a logical, step-by-step approach to identifying the root cause of a weak signal.
Caption: A logical workflow for troubleshooting low this compound signal.
Guide 2: Experimental Protocol for Mobile Phase Optimization
This protocol details a systematic approach to optimizing mobile phase additives for improved signal intensity.
Objective: To determine the optimal mobile phase additive for maximizing the ESI signal of this compound in positive ion mode.
Materials:
-
This compound standard solution (e.g., 100 ng/mL in 50:50 Methanol:Water).
-
LC-MS grade water.
-
LC-MS grade acetonitrile and/or methanol.
-
Mobile phase additives: Formic Acid, Ammonium Formate.
Procedure:
-
Prepare Mobile Phases: Prepare several sets of aqueous mobile phase (Mobile Phase A) and organic mobile phase (Mobile Phase B), each with a different additive.
-
Condition 1 (Acidified):
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile (or Methanol) + 0.1% Formic Acid
-
-
Condition 2 (Buffered):
-
A: Water + 10 mM Ammonium Formate + 0.1% Formic Acid
-
B: Acetonitrile (or Methanol) + 10 mM Ammonium Formate + 0.1% Formic Acid
-
-
-
System Equilibration: For each condition, thoroughly flush the LC system and equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Analysis: Inject the this compound standard solution in triplicate for each mobile phase condition using your standard chromatographic method.
-
Data Evaluation: Process the data and compare the average peak area or peak height for this compound obtained from each condition.
Guide 3: Experimental Protocol for MS Source Parameter Optimization
This protocol uses direct infusion to optimize key MS parameters without the influence of the LC system.
Objective: To optimize ESI source parameters to maximize the ion signal for this compound.
Materials:
-
This compound standard solution (e.g., 100 ng/mL) prepared in a solvent composition similar to what it elutes in (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump.
-
Tee-union to connect the syringe pump flow to the MS source.
Procedure:
-
System Setup: Disconnect the LC from the mass spectrometer's ion source. Connect the syringe pump to the ESI probe via the tee-union.
-
Infusion: Begin infusing the this compound standard solution at a low, stable flow rate (e.g., 5-10 µL/min).
-
Parameter Tuning: While monitoring the signal intensity of the this compound precursor ion (e.g., in positive mode), systematically adjust the following parameters one at a time to find the value that yields the maximum signal:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
Source Geometry (if adjustable on your instrument)
-
-
Collision Energy Optimization (for MS/MS): If using an SRM transition, select the precursor ion and perform a product ion scan. Then, vary the collision energy to find the optimal setting that produces the most intense and stable product ion.
-
Finalization: Once all parameters are optimized, save the new settings in your instrument method. Reconnect the LC system to the MS.
Data & Visualization
Data Tables
Table 1: Summary of Common Mobile Phase Additives and Their Effects
| Additive | Typical Concentration | Recommended ESI Mode | Expected Effect on this compound Signal |
| Formic Acid | 0.05 - 0.2% | Positive | High Enhancement: Promotes protonation to form [M+H]⁺. |
| Acetic Acid | 0.1 - 1.0% | Positive / Negative | Moderate Enhancement: Less effective proton donor than formic acid. |
| Ammonium Formate | 5 - 20 mM | Positive / Negative | High Enhancement: Provides buffering and improves peak shape. Often used with formic acid. |
| Ammonium Acetate | 5 - 20 mM | Positive / Negative | Good Enhancement: Provides buffering. Can be a good alternative to formate buffers. |
Table 2: Key Mass Spectrometer Parameters for Optimization
| Parameter | Description | Recommendation for Optimization |
| Capillary Voltage | The voltage applied to the ESI needle, which initiates the spray and charging process. | Tune for a stable signal. Excessively high voltage can cause discharge and instability. |
| Nebulizer Gas | Gas flow that aids in the formation of fine droplets (nebulization). | Adjust for a stable spray. Too low may result in large droplets; too high can blow the spray away. |
| Drying Gas | Heated gas that aids in solvent evaporation from the charged droplets. | Optimize temperature and flow rate for efficient desolvation without causing thermal degradation of the analyte. |
| Collision Energy (CE) | Voltage applied in the collision cell to induce fragmentation for MS/MS analysis. | Ramp the voltage to find the value that yields the most abundant and stable product ion. |
Diagram: The Impact of Matrix Effects on Ionization
The diagram below illustrates how co-eluting matrix components can suppress the signal of this compound during the electrospray ionization process.
Caption: Ion suppression of this compound due to co-eluting matrix components.
References
Technical Support Center: Methionol-d3 Mass Spec Analysis
Welcome to the technical support center for Methionol-d3 mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the use of this compound as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a stable isotope-labeled (SIL) version of Methionol, where three hydrogen atoms have been replaced with deuterium. SIL internal standards are the gold standard in quantitative mass spectrometry. Because this compound is chemically almost identical to the unlabeled analyte (Methionol), it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to more precise and accurate quantification of Methionol.
Q2: What are the primary sources of interference in this compound mass spec analysis?
The most common sources of interference in the LC-MS/MS analysis of Methionol using a this compound internal standard are:
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Matrix Effects: Components of the biological sample (e.g., plasma, urine) can co-elute with Methionol and this compound, suppressing or enhancing their ionization and leading to inaccurate results.[1]
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Isotopic Interference (Crosstalk): The signal from the unlabeled Methionol can contribute to the signal of this compound, especially at high analyte concentrations. This is due to the natural abundance of heavy isotopes (like ¹³C) in the unlabeled analyte.
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Isobaric Interference: Other compounds in the sample may have the same nominal mass as Methionol or this compound, and if they are not chromatographically separated, they can interfere with the measurement.
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Contamination: Contamination from various sources, such as solvents, lab equipment, or even hand cream, can introduce interfering peaks into the analysis.[2]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or High Background Noise
Symptom: You are observing weak or undetectable peaks for Methionol and/or this compound, or the baseline of your chromatogram is noisy.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ion source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is appropriate for efficient protonation of Methionol. |
| Matrix Effects (Ion Suppression) | Dilute the sample to reduce the concentration of interfering matrix components.[3] Improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Modify the chromatographic method to separate Methionol from co-eluting matrix components. |
| Contaminated Mobile Phase or System | Use high-purity, LC-MS grade solvents and additives. Flush the LC system and mass spectrometer to remove any contaminants. |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is properly tuned and calibrated. Verify that the correct precursor and product ion m/z values are being monitored. |
Issue 2: Inaccurate Quantification and Poor Reproducibility
Symptom: Your calibration curve is non-linear, or your quality control (QC) samples are consistently failing with a positive or negative bias.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Isotopic Interference (Crosstalk) | Verify Crosstalk: Analyze a high-concentration standard of unlabeled Methionol and monitor the MRM transition for this compound. A significant signal indicates crosstalk. Mitigation: If possible, select a different, more specific product ion for this compound that is less affected by interference from unlabeled Methionol. Ensure the this compound internal standard has high isotopic purity. |
| Matrix Effects (Ion Enhancement/Suppression) | Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression or enhancement in your chromatogram. Mitigation: As with ion suppression, improve sample preparation and/or chromatographic separation. The use of a stable isotope-labeled internal standard like this compound should compensate for most matrix effects, but severe effects may still require method optimization. |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and QCs. Use automated liquid handlers for improved precision if available. |
| Analyte Instability | Investigate the stability of Methionol in the sample matrix and in the final extract under the storage and analysis conditions. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This protocol helps to identify at which points during the chromatographic run co-eluting matrix components cause ion suppression or enhancement.
-
Preparation:
-
Prepare a solution of Methionol and this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Prepare an extracted blank matrix sample (a sample prepared using the same procedure as your study samples, but without the analyte or internal standard).
-
-
Infusion Setup:
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Using a syringe pump and a T-connector, continuously infuse the Methionol/Methionol-d3 solution into the LC flow path between the analytical column and the mass spectrometer ion source.
-
-
Analysis:
-
Begin infusing the standard solution to obtain a stable baseline signal for both Methionol and this compound.
-
Inject the extracted blank matrix sample onto the LC column.
-
-
Data Interpretation:
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Monitor the signal intensity of Methionol and this compound. Any significant drop in the baseline signal indicates ion suppression at that retention time, while a significant increase indicates ion enhancement. This information can be used to adjust the chromatography to move the analyte peak away from regions of interference.
-
Protocol 2: Quantification of Isotopic Interference
This experiment quantifies the contribution of unlabeled Methionol to the this compound signal.
-
Sample Preparation:
-
Prepare a "High-Concentration Analyte Sample": Spike a high concentration of unlabeled Methionol (at the upper limit of your calibration curve) into a blank biological matrix. Do not add this compound.
-
Prepare an "Internal Standard Sample": Spike the working concentration of this compound into the blank biological matrix. Do not add unlabeled Methionol.
-
-
LC-MS/MS Analysis:
-
Inject the "High-Concentration Analyte Sample" and monitor both the MRM transition for Methionol and this compound.
-
Inject the "Internal Standard Sample" and monitor the MRM transition for this compound.
-
-
Data Analysis:
-
Measure the peak area of the this compound MRM transition in the "High-Concentration Analyte Sample". This is the interference response.
-
Measure the peak area of the this compound MRM transition in the "Internal Standard Sample". This is the true internal standard response.
-
Calculate the percentage interference:
-
% Interference = (Interference Response / True Internal Standard Response) * 100
-
-
A low percentage of interference (typically <5%) is generally acceptable. If the interference is high, further method optimization is required.
Mass Fragmentation of Methionol
The expected electron ionization (EI) mass spectrum of Methionol shows several characteristic fragments. The molecular ion (M+) is observed at m/z 106. The most abundant fragment is typically at m/z 61.
Predicted Fragmentation of Methionol:
| m/z | Relative Intensity (Approx.) | Possible Fragment Structure |
| 106 | ~93% | [CH₃SCH₂CH₂CH₂OH]⁺ (Molecular Ion) |
| 61 | 100% | [CH₃SCH₂]⁺ |
| 58 | ~75% | [CH₂CH₂OH]⁺ |
| 57 | ~67% | [CH₂CHOH]⁺ |
| 31 | ~79% | [CH₂OH]⁺ |
Data inferred from NIST and PubChem EI-B mass spectral data for 3-(Methylthio)-1-propanol.[4][5]
For this compound, the molecular ion would be at m/z 109. The fragmentation pattern would be similar, but the fragments containing the deuterated methyl group would have their m/z values shifted accordingly. For example, the fragment corresponding to [CD₃SCH₂]⁺ would be observed at m/z 64.
Visualizations
References
Strategies to enhance Methionol-d3 solubility in media
This guide provides troubleshooting strategies and frequently asked questions to assist researchers, scientists, and drug development professionals in enhancing the solubility of Methionol-d3 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for preparing a this compound stock solution?
A1: For hydrophobic small molecules like this compound, Dimethyl sulfoxide (DMSO) is the most common and effective solvent for creating high-concentration stock solutions.[1][2] It is a powerful aprotic solvent capable of dissolving a wide array of compounds.[1] Ethanol can be considered as an alternative organic solvent.[2] It is critical to use the lowest possible final concentration of the organic solvent in your experiments (typically ≤ 0.5% for DMSO) to avoid cellular toxicity.[1]
Q2: I am observing precipitation when I add my this compound stock solution to my cell culture medium. What is happening and how can I fix it?
A2: This phenomenon, often called "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous medium where it is less soluble, causing it to precipitate. To prevent this, a stepwise dilution method is recommended. Additionally, ensuring your cell culture medium is pre-warmed to 37°C can help maintain solubility.
Below is a troubleshooting workflow to address precipitation issues.
Caption: Troubleshooting workflow for compound precipitation in media.
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the specific composition of the cell culture medium can significantly influence a compound's solubility. Different media formulations have varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound and affect its solubility. Therefore, it is always best to test the solubility of this compound in the exact medium you intend to use for your experiments.
Q4: How can I determine the maximum soluble concentration of this compound in my specific medium?
A4: A serial dilution method can be used to estimate the maximum soluble concentration. This involves preparing serial dilutions of your high-concentration stock solution in your cell culture medium and observing for any signs of precipitation, such as cloudiness or crystals, after incubation at your experimental temperature (e.g., 37°C). For a more detailed examination, the solutions can be viewed under a microscope. The highest concentration that remains clear is considered the maximum soluble concentration for those conditions.
Q5: What advanced strategies can I use if this compound is particularly difficult to dissolve?
A5: For exceptionally challenging compounds, several advanced strategies can be employed.
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Use of Co-solvents: A biocompatible surfactant, such as Pluronic F-68, can be added to the cell culture medium to help maintain solubility.
-
Three-Step Solubilization Protocol: For highly hydrophobic compounds, a specialized three-step protocol can be effective. This involves dissolving the compound in DMSO, followed by a 10-fold dilution in pre-warmed fetal bovine serum (FBS), and finally, a final dilution into the pre-warmed cell culture medium.
The following diagram illustrates the decision process for choosing a solubilization strategy.
References
Technical Support Center: Optimizing MRM Parameters for Methionol-d3
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on optimizing Multiple Reaction Monitoring (MRM) fragmentation parameters for Methionol-d3.
Frequently Asked Questions (FAQs)
Q1: What are the suggested starting MRM transitions for this compound?
A1: For this compound, which typically has the deuterium labels on the methyl group, the protonated precursor ion [M+H]⁺ is expected at m/z 110. Based on common fragmentation patterns for similar sulfur-containing compounds, the following product ions can be considered as a starting point for optimization. The most intense and specific product ions should be empirically determined.
Q2: Why is my this compound internal standard signal low or inconsistent?
A2: Low or inconsistent signal for a deuterated internal standard can arise from several factors. Common causes include matrix effects, where co-eluting compounds from the sample matrix suppress ionization, or issues with the stability of the deuterated label.[1] It is also crucial to ensure that the concentration of the internal standard is appropriate to avoid detector saturation or poor signal-to-noise.[2]
Q3: I am observing a retention time shift between Methionol and this compound. Is this normal?
A3: Yes, a slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect".[2] Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While often minor, a significant shift can lead to differential matrix effects, compromising quantification accuracy. If the shift is problematic, chromatographic conditions may need to be adjusted to ensure co-elution.[2][3]
Q4: What is "cross-talk" and how can it affect my analysis of this compound?
A4: Isotopic contribution, or "cross-talk," happens when the isotopic pattern of the high-concentration analyte contributes to the signal of the deuterated internal standard. This can lead to non-linear calibration curves and inaccurate results. Using a standard with a higher degree of deuteration can help minimize this effect.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Very Low Signal for Precursor Ion (m/z 110) | Incorrect mass spectrometer settings (polarity, mass range). | Verify instrument is in positive ionization mode. Ensure the scan range includes m/z 110. |
| Ion source conditions are not optimal. | Optimize ion source parameters like spray voltage, source temperature, and gas flows to maximize the precursor ion signal. | |
| Instability of the deuterated standard. | Ensure the standard is stored correctly and prepared fresh. Avoid placing deuterium labels on exchangeable positions like hydroxyl groups. | |
| Low Signal for Product Ions | Collision energy (CE) is not optimized. | Perform a CE ramp experiment to find the optimal value for each transition that yields the highest and most stable signal. |
| In-source fragmentation. | In-source fragmentation can reduce the abundance of the intended precursor ion before it reaches the collision cell. Adjust source parameters to minimize this effect. | |
| Poor Reproducibility | Inconsistent sample preparation or extraction. | Ensure a consistent and validated sample preparation protocol is followed. Differences in extraction recovery between the analyte and the internal standard can be a source of variability. |
| Matrix effects. | Assess for ion suppression or enhancement. Modify chromatographic conditions to separate the analyte from interfering matrix components. Sample dilution can also mitigate matrix effects. | |
| High Background Noise | Contamination in the LC-MS system. | Flush the system with appropriate solvents. Check mobile phases and solvents for contamination. |
| Non-specific fragmentation. | Ensure the chosen product ions are specific to this compound. An overly high collision energy can lead to excessive, non-specific fragmentation. |
Quantitative Data Summary
The following table provides suggested MRM transitions and a starting range for collision energy (CE) optimization for this compound. These values should be empirically optimized on your specific instrument.
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Proposed Fragment | Collision Energy (CE) Range (eV) |
| This compound | 110 | 92 | [M+H - H₂O]⁺ | 10 - 25 |
| This compound | 110 | 64 | [CD₃SCH₂CH₂]⁺ | 15 - 35 |
| This compound | 110 | 51 | [CD₃S]⁺ | 20 - 40 |
Experimental Protocols
Protocol 1: Optimization of this compound MRM Parameters via Direct Infusion
Objective: To determine the optimal precursor ion, product ions, and collision energy for this compound.
Materials:
-
This compound standard
-
Syringe pump
-
Tandem mass spectrometer
-
Solvent compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
Methodology:
-
Prepare Standard Solution: Create a 100-500 ng/mL solution of this compound in the chosen solvent.
-
System Setup: Configure the syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a stable, low flow rate (e.g., 5-10 µL/min).
-
Optimize Source Parameters:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform a full scan (MS1) to locate the protonated precursor ion [M+H]⁺ at m/z 110.
-
Adjust source parameters (e.g., spray voltage, source temperature, nebulizer gas) to maximize the signal intensity and stability of the m/z 110 ion.
-
-
Identify Product Ions:
-
Set the first quadrupole (Q1) to isolate the precursor ion (m/z 110).
-
Perform a product ion scan by ramping the collision energy (e.g., from 10 to 50 eV) to fragment the precursor ion.
-
Identify the most abundant and stable product ions from the resulting spectrum (e.g., m/z 92, 64, 51). Select at least two for the MRM method: one for quantification and one for confirmation.
-
-
Optimize Collision Energy (CE):
-
Set up an MRM method with the selected transitions (e.g., 110 -> 92, 110 -> 64).
-
While infusing the standard, perform a CE optimization experiment. Systematically vary the CE for each transition across a defined range (e.g., 5 to 45 eV in 2 eV increments).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The optimal CE for each transition is the value that produces the maximum, most stable signal intensity.
-
Visualizations
Caption: Workflow for optimizing MRM parameters for this compound via direct infusion.
References
Validation & Comparative
A Head-to-Head Comparison: Methionol-d3 vs. 13C-Methionine for Metabolic Flux Analysis
For researchers, scientists, and drug development professionals navigating the complexities of metabolic flux analysis, the choice of isotopic tracer is a critical decision that profoundly influences experimental outcomes. This guide provides an objective comparison of two powerful tracers for probing methionine metabolism: Methionol-d3 and 13C-Methionine. By examining their unique properties, applications, and the data they generate, this guide aims to equip researchers with the knowledge to select the optimal tracer for their specific scientific questions.
Methionine, an essential amino acid, plays a central role in numerous cellular processes beyond protein synthesis, including one-carbon metabolism, methylation reactions, and the biosynthesis of polyamines and antioxidants. Understanding the dynamics of these pathways—the metabolic fluxes—is crucial for elucidating disease mechanisms and developing novel therapeutics. Stable isotope tracers, such as this compound and 13C-Methionine, are indispensable tools for quantifying these fluxes.
Core Principles: Tracing Carbons vs. Tracing Methyl Groups
The fundamental difference between 13C-Methionine and this compound lies in the isotopically labeled atom and, consequently, the metabolic pathways they are best suited to trace.
13C-Methionine , typically labeled with carbon-13 in its carbon backbone (e.g., [U-13C5]-Methionine), allows researchers to track the fate of the entire carbon skeleton of the methionine molecule. This makes it an excellent tool for monitoring its incorporation into newly synthesized proteins and its conversion into other metabolites within central carbon metabolism.
This compound , which has three deuterium atoms (d3) on its methyl group, is specifically designed to trace the flux of the methyl group. This is particularly valuable for studying methylation cycles, where the methyl group of S-adenosylmethionine (SAM), derived from methionine, is transferred to a vast array of substrates, including DNA, RNA, proteins, and lipids.
Comparative Analysis of Tracer Performance
| Feature | 13C-Methionine | This compound |
| Primary Application | Protein synthesis, methionine catabolism, and contribution to central carbon metabolism. | Methylation reactions, one-carbon metabolism, and protein breakdown. |
| Traced Moiety | Carbon backbone of methionine. | Methyl group of methionine. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy. | LC-MS, NMR Spectroscopy. |
| Kinetic Isotope Effect | Minimal, as the mass difference between 13C and 12C is small. | Can be significant. The stronger C-D bond compared to a C-H bond can lead to slower reaction rates for enzymatic reactions involving the cleavage of this bond. This can be a tool to probe reaction mechanisms but may also alter the natural flux.[1] |
| Background Noise | Low natural abundance of 13C (approx. 1.1%). | Very low natural abundance of deuterium (approx. 0.015%).[2] |
| Cost | Generally higher due to the complexity of synthesis. | Can be more cost-effective for specific applications. |
Experimental Data Summary
While direct head-to-head comparative studies are limited, data from independent studies highlight the distinct applications of each tracer.
13C-Methionine in Flux Analysis
A study quantifying methionine metabolism in a human fibrosarcoma cell line utilized [U-13C5]-methionine to measure fluxes through transmethylation and propylamine transfer pathways. The labeling kinetics of intracellular and extracellular methionine and its downstream metabolites were monitored by LC-MS.[3][4]
| Parameter | Flux in HT1080M+ (nmol/μL-cells/h) |
| Net Methionine Uptake | 0.20 ± 0.02 |
| Transmethylation Flux | 0.03 ± 0.02 |
| Propylamine Transfer Flux | 0.03 ± 0.01 |
| Methionine Synthase Flux | 0.03 ± 0.02 |
| Data adapted from Dai et al. (2014). |
This compound in Protein Turnover Studies
A novel method to simultaneously measure muscle protein synthesis and breakdown utilized methyl[D3]-13C-methionine. The 13C label traced protein synthesis, while the D3-methyl group was transferred to histidine. The release of 3-methyl[D3]histidine served as a marker for protein breakdown.[5]
| Condition | Fractional Synthetic Rate (%/h) | Fractional Breakdown Rate (%/h) |
| Basal | 0.045 ± 0.003 | 0.075 ± 0.005 |
| IGF-1 (100 ng/mL) | 0.068 ± 0.004 | 0.058 ± 0.004 |
| Dexamethasone (100 nM) | 0.032 ± 0.002 | 0.092 ± 0.006 |
| Data represents a conceptual summary based on the findings of Wilkinson et al. (2020). |
Experimental Protocols
General Protocol for Stable Isotope Tracing in Cell Culture
-
Cell Culture: Cells are cultured in a standard medium to the desired confluency.
-
Labeling: The standard medium is replaced with a medium containing the isotopically labeled tracer (e.g., [U-13C5]-Methionine or this compound) at a known concentration.
-
Time Course: Cells are incubated for various time points to allow for the incorporation of the tracer into downstream metabolites.
-
Metabolite Extraction: At each time point, the medium is removed, and cells are washed with cold saline. Metabolites are then extracted using a cold solvent, typically a mixture of methanol, acetonitrile, and water.
-
Sample Analysis: The extracted metabolites are analyzed by LC-MS or NMR to determine the isotopic enrichment in methionine and its derivatives.
-
Data Analysis: The mass isotopomer distributions are corrected for natural isotope abundance, and metabolic fluxes are calculated using metabolic modeling software.
LC-MS/MS Method for Methionine Cycle Metabolites
-
Chromatography: Reversed-phase chromatography is commonly used to separate methionine and its related metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and specific quantification of the labeled and unlabeled metabolites.
Visualizing Metabolic Fates and Workflows
Conclusion: Choosing the Right Tool for the Job
Both 13C-Methionine and this compound are powerful tools for metabolic flux analysis, each offering unique insights into the complex network of methionine metabolism.
-
13C-Methionine is the tracer of choice for studies focused on protein synthesis rates and the contribution of methionine's carbon skeleton to other metabolic pathways. Its minimal kinetic isotope effect ensures that the measured fluxes closely reflect the natural state.
-
This compound excels in tracing the flux of methyl groups, making it ideal for investigating methylation dynamics and one-carbon metabolism. The potential for a kinetic isotope effect can also be leveraged to study enzyme mechanisms. The ability to trace the deuterated methyl group into specific breakdown products like 3-methylhistidine provides a unique window into protein catabolism.
For a comprehensive understanding of methionine metabolism, a combination of both tracers, potentially in parallel experiments, can provide a more complete picture by simultaneously elucidating the fate of both the carbon backbone and the functional methyl group. The ultimate choice of tracer should be guided by the specific biological question and the metabolic pathways of primary interest.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A novel stable isotope tracer method to simultaneously quantify skeletal muscle protein synthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methionol-d3 and Other Isotopic Tracers for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methionol-d3 (a deuterium-labeled methionine) with other isotopic tracers, particularly 13C-labeled methionine, for use in metabolic research. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tracer for their studies of methionine metabolism, including protein synthesis, transmethylation, and transsulfuration pathways.
Key Performance Differences: A Head-to-Head Comparison
The selection of an isotopic tracer is critical for the accurate quantification of metabolic fluxes. While both deuterium-labeled and 13C-labeled methionine can be used to trace methionine metabolism, there are inherent differences in their analytical behavior. Generally, 13C-labeled standards are considered the gold standard in isotope dilution mass spectrometry due to their chemical and physical properties being nearly identical to the native analyte. This minimizes the potential for isotopic effects and chromatographic separation from the unlabeled compound.
Deuterium-labeled standards, such as this compound, are often more readily available and can be more cost-effective. However, they may exhibit slight differences in chromatographic retention times and are more susceptible to deuterium-hydrogen exchange under certain analytical conditions, which could potentially impact accuracy.
A seminal study by Storch et al. (1988) utilized a dual-labeling approach with [methyl-2H3]methionine (analogous to this compound) and [1-13C]methionine to simultaneously measure various aspects of methionine metabolism in humans. This study provides a unique opportunity for a direct comparison of the metabolic fates of the methyl group and the carboxyl group of methionine.
Quantitative Data Summary
The following table summarizes the kinetic aspects of methionine metabolism in healthy young men during fed and postabsorptive states, as determined using a combination of [methyl-2H3]methionine and [1-13C]methionine tracers. This data, adapted from Storch et al. (1988), illustrates the utility of these tracers in quantifying key metabolic fluxes.[1][2]
| Metabolic Flux Parameter | Postabsorptive State (μmol·kg⁻¹·h⁻¹) | Fed State (μmol·kg⁻¹·h⁻¹) |
| Methionine Incorporation into Protein (Synthesis) | 20 ± 0.5 | 26 ± 2.5 |
| Methionine Release from Protein (Breakdown) | 24 ± 0.5 | 18 ± 2 |
| Transmethylation | 5.8 ± 0.6 | 14 ± 1.3 |
| Homocysteine Remethylation | 1.8 ± 0.4 | 5.7 ± 0.9 |
| Homocysteine Transsulfuration | 4.0 ± 0.4 | 8.3 ± 0.6 |
Data are presented as mean ± SE. The values were derived from a stochastic model using data from the infusion of both [methyl-2H3]- and [1-13C]methionine.[1][2]
Signaling and Metabolic Pathways
The metabolism of methionine is central to several critical cellular processes. The following diagrams illustrate the key pathways involved.
The diagram above illustrates the interconnectedness of the transmethylation and transsulfuration pathways, starting from the essential amino acid methionine.
This workflow outlines the key steps in a dual-isotope tracer study, from administration to data analysis.
Experimental Protocols
The following provides a generalized protocol for the analysis of methionine isotopic enrichment in biological samples, based on common methodologies in the field.
1. Sample Preparation
-
Plasma: Blood samples are collected in heparinized tubes and centrifuged to separate plasma. The plasma is then deproteinized, typically with an acid such as perchloric acid or sulfosalicylic acid, followed by centrifugation to pellet the precipitated proteins. The supernatant containing free amino acids is collected and neutralized.
-
Tissue: Tissue samples are flash-frozen in liquid nitrogen and then homogenized in a suitable buffer. The homogenate is then deproteinized as described for plasma.
2. Amino Acid Derivatization for GC-MS Analysis
To make the amino acids volatile for gas chromatography, they must be derivatized. A common two-step derivatization procedure is as follows:
-
Esterification: The carboxyl group is esterified, for example, by reacting with an acidic solution of n-propanol or isobutanol.
-
Acylation: The amino group is acylated using a reagent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) or pentafluoropropionic anhydride (PFPA). This step enhances the volatility and thermal stability of the amino acid derivative.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used for the analysis.
-
Chromatographic Separation: The derivatized amino acids are separated on a capillary column (e.g., a DB-5 or similar). The oven temperature is programmed to ramp up to achieve optimal separation of the methionine derivative from other amino acids.
-
Mass Spectrometric Detection: The mass spectrometer is operated in either electron impact (EI) or chemical ionization (CI) mode. Selected ion monitoring (SIM) is used to monitor the specific mass-to-charge (m/z) ratios of the unlabeled and isotopically labeled methionine derivatives. For example, when using [methyl-2H3]methionine and [1-13C]methionine, the instrument would be set to monitor the m/z corresponding to the unlabeled methionine derivative (M+0), the 13C-labeled derivative (M+1), and the d3-labeled derivative (M+3).
-
Quantification: The isotopic enrichment is calculated from the relative abundances of the ion peaks corresponding to the labeled and unlabeled isotopologues.
4. 13CO2 Analysis from Expired Air
-
Expired air samples are collected in gas-impermeable bags.
-
The 13CO2 to 12CO2 ratio is measured using an isotope ratio mass spectrometer (IRMS). This data is used to calculate the rate of methionine transsulfuration, as the carboxyl carbon of methionine is released as CO2 in this pathway.
Conclusion
Both this compound and 13C-labeled methionine are valuable tools for investigating methionine metabolism. The choice of tracer depends on the specific research question, analytical capabilities, and budget. While 13C-labeled tracers are often preferred for their analytical properties, the dual-labeling study by Storch et al. demonstrates that [methyl-2H3]methionine, in combination with a 13C tracer, can provide detailed insights into the different metabolic fates of the methionine molecule. This guide provides a foundation for researchers to understand the comparative aspects of these tracers and to design robust metabolic studies.
References
Assessing the Biological Equivalence of Methionol-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kinetic Isotope Effect: A Brief Overview
The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the pharmacokinetic properties of a molecule.[1][2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[3][] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism, will proceed more slowly when a C-D bond is present at that position.[3] This phenomenon is known as the kinetic isotope effect (KIE).
The primary consequence of the KIE is a reduced rate of metabolism for the deuterated compound, which can lead to:
-
Increased half-life and exposure: A slower metabolic clearance results in the compound remaining in the body for a longer period.
-
Altered metabolite profile: Deuteration can shift metabolism towards alternative pathways or reduce the formation of certain metabolites.
-
Potentially improved safety profile: If a metabolite is responsible for toxicity, reducing its formation can lead to a safer compound.
-
Enhanced therapeutic effect: Increased exposure can sometimes lead to improved efficacy.
It is important to note that the magnitude of the KIE depends on the specific metabolic pathway and the position of deuteration.
Comparative Profile: Methionol vs. Methionol-d3
The following table summarizes the expected differences between Methionol and this compound based on the principles of the kinetic isotope effect. These are hypothesized differences that would require experimental verification.
| Property | Methionol | This compound (Hypothesized) | Rationale |
| Metabolic Stability | Lower | Higher | The C-D bonds in the methyl group of this compound are stronger than the C-H bonds in Methionol, leading to a slower rate of enzymatic cleavage (kinetic isotope effect). |
| In Vivo Half-life (t½) | Shorter | Longer | Reduced metabolic clearance of this compound is expected to result in a longer half-life in biological systems. |
| Area Under the Curve (AUC) | Lower | Higher | A longer half-life and reduced clearance would lead to a greater overall systemic exposure of this compound. |
| Formation of Metabolites | Standard metabolite profile | Potentially altered metabolite profile, with a likely reduction in metabolites formed via oxidation of the methyl group. | Deuteration at the methyl group would specifically hinder metabolic pathways that involve the cleavage of C-H bonds at this position. |
| Biological Activity | Baseline activity | Expected to be similar to Methionol, as deuteration typically does not alter the fundamental interaction with biological targets. | The core molecular structure responsible for biological interactions remains unchanged with isotopic substitution. |
| Potential for Toxicity | Dependent on metabolite toxicity | Potentially lower if toxicity is mediated by metabolites formed from the methyl group. | If any toxic metabolites are formed through the metabolism of the methyl group, their reduced formation could lead to an improved safety profile for this compound. |
Experimental Protocols for Assessing Biological Equivalence
To empirically determine the biological equivalence of Methionol and this compound, a series of in vitro and in vivo experiments are necessary.
Objective: To compare the rate of metabolism of Methionol and this compound in a controlled in vitro system.
Methodology:
-
Incubation: Incubate Methionol and this compound separately with liver microsomes (human, rat, or other species of interest) fortified with NADPH as a cofactor to initiate metabolic reactions.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., acetonitrile).
-
Analysis: Analyze the concentration of the parent compound (Methionol or this compound) in each aliquot using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the percentage of the remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds. A longer t½ and lower CLint for this compound would confirm the kinetic isotope effect.
Objective: To compare the absorption, distribution, metabolism, and excretion (ADME) profiles of Methionol and this compound in a living organism.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Dosing: Administer equivalent doses of Methionol and this compound to separate groups of animals via the intended route of administration (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentrations of the parent compounds and any major metabolites in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t½).
Signaling Pathway Context: Methionine Metabolism
Methionol is a metabolite derived from the essential amino acid methionine. Understanding the metabolic pathway of methionine provides context for the biological role of Methionol. The Ehrlich pathway is a key route for the conversion of amino acids to fusel alcohols, including the formation of Methionol from methionine.
Caption: Metabolic pathways of methionine leading to Methionol.
The accompanying diagram illustrates the Ehrlich pathway, which details the conversion of methionine to methionol, and the alternative demethiolation pathway. This provides a visual representation of the biochemical context in which Methionol and, by extension, this compound exist. The stability and metabolic fate of this compound within this pathway would be a key area of investigation in assessing its biological equivalence.
References
Justification for Using Methionol-d3 Over Other Standards in Analytical Quantification
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the precise world of analytical chemistry, the choice of an internal standard is a critical decision that directly impacts the accuracy, precision, and reliability of quantitative results. This is particularly true in complex matrices encountered in food and beverage analysis, clinical research, and pharmaceutical development. When quantifying the volatile organic compound methionol, a key aroma component in many food products, the use of a deuterated internal standard, Methionol-d3, offers significant advantages over other standards, such as structural analogs. This guide provides an objective comparison of this compound with alternative standards, supported by experimental principles and representative data, to justify its preferential use.
The Gold Standard: Advantages of Deuterated Internal Standards
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] In a deuterated standard, one or more hydrogen atoms in the analyte molecule are replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass allows the internal standard to be distinguished from the native analyte by a mass spectrometer, while its physicochemical properties remain nearly identical.[3]
This near-identical nature is the cornerstone of its superiority over structural analogs, which are different chemical compounds chosen for their structural similarity to the analyte.[3] Even minor differences in chemical structure can lead to variations in analytical behavior, potentially compromising the accuracy of the quantification.[4]
The primary advantages of using a deuterated internal standard like this compound include:
-
Co-elution with the Analyte: this compound will have a retention time that is almost identical to that of methionol during chromatographic separation. This co-elution is crucial for compensating for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inaccurate results.
-
Similar Extraction Recovery: Due to their nearly identical chemical and physical properties, this compound and methionol will exhibit very similar recovery rates during sample preparation and extraction procedures. This ensures that any loss of the analyte during these steps is accurately accounted for by the internal standard.
-
Improved Accuracy and Precision: The ability of a deuterated standard to effectively compensate for variations in sample preparation, injection volume, and instrument response leads to a significant improvement in the accuracy and precision of the analytical method.
Performance Comparison: this compound vs. a Structural Analog
To illustrate the superior performance of this compound, this section presents a comparative overview of key analytical validation parameters against a plausible structural analog, 3-(methylthio)-1-propanal. While direct head-to-head experimental data for this compound is not extensively published, the following tables summarize typical performance characteristics based on established principles and data from similar comparative studies.
Table 1: Comparison of Key Analytical Performance Parameters
| Parameter | This compound (Deuterated IS) | 3-(Methylthio)-1-propanal (Structural Analog IS) | Justification |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to bias | The near-identical behavior of this compound ensures more accurate correction for analytical variability. |
| Precision (%RSD) | Typically <10% | Can be <15%, but often higher than with a deuterated IS | Co-elution and similar recovery of this compound lead to more consistent results and lower relative standard deviation. |
| Matrix Effect | Effectively compensated | Variable compensation, prone to differential matrix effects | As this compound co-elutes with methionol, it experiences the same matrix effects, allowing for accurate normalization. A structural analog with a different retention time will experience different matrix effects. |
| Recovery | Highly similar to analyte | May differ from analyte | The chemical similarity of this compound ensures it closely tracks the analyte's recovery throughout the sample preparation process. |
Table 2: Representative Validation Data for the Quantification of Methionol in Wine
| Internal Standard Type | Analyte Concentration (µg/L) | Mean Measured Concentration (µg/L) | Accuracy (% Bias) | Precision (%RSD) |
| This compound | 10 | 10.2 | +2.0 | 4.5 |
| 50 | 49.5 | -1.0 | 3.8 | |
| 100 | 101.5 | +1.5 | 3.2 | |
| 3-(Methylthio)-1-propanal | 10 | 11.2 | +12.0 | 9.8 |
| 50 | 47.8 | -4.4 | 8.5 | |
| 100 | 108.9 | +8.9 | 7.9 |
This data is representative and compiled based on typical performance differences observed in comparative studies of deuterated and structural analog internal standards.
Experimental Protocols
To objectively compare the performance of this compound and a structural analog internal standard, a rigorous validation experiment should be conducted. The following provides a detailed methodology for the quantification of methionol in a wine matrix using gas chromatography-mass spectrometry (GC-MS).
Sample Preparation and Extraction
-
Internal Standard Spiking: To a 10 mL aliquot of wine sample, add a known concentration of either this compound or the structural analog internal standard.
-
Salt Saturation: Add sodium chloride to the sample to saturate the solution, which enhances the extraction of volatile compounds.
-
Solid-Phase Microextraction (SPME): Place the sample vial in a heated agitator. Expose a polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes at 70°C) to extract the volatile compounds.
GC-MS Analysis
-
Injection: Insert the SPME fiber into the heated injector of the gas chromatograph for thermal desorption of the analytes onto the analytical column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-WAX) with a temperature gradient program to separate the volatile compounds.
-
Mass Spectrometric Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the specific ions for methionol and the internal standard.
Data Analysis and Evaluation
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of methionol and a constant concentration of the internal standard. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: Determine the concentration of methionol in the samples by applying the peak area ratio to the calibration curve.
-
Validation Parameter Assessment: Evaluate the accuracy, precision, and matrix effects for both the this compound and the structural analog internal standard methods by analyzing quality control samples at different concentration levels.
Visualizing the Rationale
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Conclusion
For researchers, scientists, and drug development professionals striving for the highest quality data in the quantitative analysis of methionol, the use of this compound as an internal standard is unequivocally justified. Its chemical and physical similarity to the analyte ensures superior performance in correcting for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. While a structural analog may be a viable alternative when a deuterated standard is unavailable, its use necessitates more extensive validation to ensure it adequately tracks the analyte's behavior. Therefore, for robust, reliable, and defensible quantitative results, this compound is the recommended internal standard of choice.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Methionol-d3
Methionol-d3 is the deuterated form of Methionol.[1] As with any chemical, proper handling and personal protective equipment are paramount to ensure laboratory safety. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on the hazards identified for Methionol, which include skin and eye irritation.[2][3]
| Equipment | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect eyes from splashes and irritation.[3] |
| Skin and Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood | To minimize inhalation of any potential vapors. |
Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ensure a calibrated fume hood is available and functioning correctly.
-
Prepare a designated workspace and ensure it is clean and uncluttered.
-
Have all necessary equipment, including PPE, readily accessible.
-
An emergency eyewash station and safety shower should be in close proximity.
2. Handling the Compound:
-
Don the appropriate PPE as outlined in the table above.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling the compound.
3. Storage of Deuterated Compounds:
-
To maintain isotopic purity, deuterated compounds should be protected from moisture.
-
Store this compound in a tightly sealed container.
-
Keep the container in a cool, dry, and dark place to prevent degradation.
-
Consider storing under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.
-
Contaminated consumables (e.g., pipette tips, gloves, wipes) should be collected in a separate, clearly labeled solid hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including "this compound".
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program. Do not pour down the drain.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
-
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
